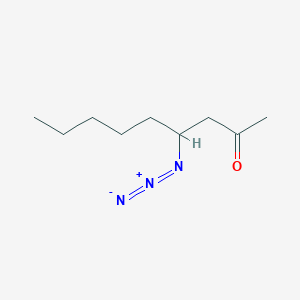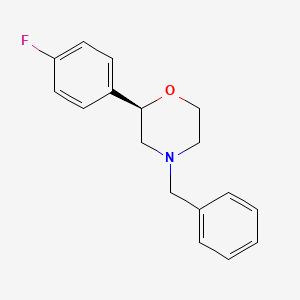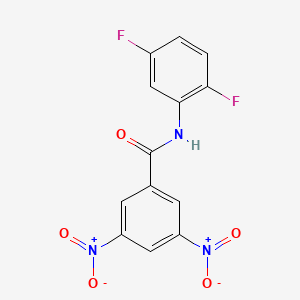
C34H37N3O5S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains multiple functional groups, including an imidazole ring, a sulfonamide group, and various aromatic and aliphatic substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the attachment of various substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl-: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-Imidazole-4-sulfonamide, N-[3-[1-[5,6-dihydro-4-hydroxy-2-oxo-6,6-bis(2-phenylethyl)-2H-pyran-3-yl]propyl]phenyl]-1-methyl- include other imidazole derivatives, sulfonamides, and compounds with similar functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C34H37N3O5S |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
(2S)-N-[(Z)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetamide |
InChI |
InChI=1S/C34H37N3O5S/c1-3-24-21-31(41-30-22-29-26(20-28(24)30)16-19-34(42-29)17-8-5-9-18-34)35-36-33(38)32(25-10-6-4-7-11-25)37-43(39,40)27-14-12-23(2)13-15-27/h4,6-7,10-15,20-22,32,37H,3,5,8-9,16-19H2,1-2H3,(H,36,38)/b35-31-/t32-/m0/s1 |
Clave InChI |
YRULOOKMDOUXLB-PZYSGQLNSA-N |
SMILES isomérico |
CCC1=C/C(=N/NC(=O)[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)/OC4=C1C=C5CCC6(CCCCC6)OC5=C4 |
SMILES canónico |
CCC1=CC(=NNC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OC4=C1C=C5CCC6(CCCCC6)OC5=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)



![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)



